Difamilast Difamilast Difamilast is under investigation in clinical trial NCT01702181 (A Safety Study to Evaluate the Use and Effectiveness of a Topical Ointment to Treat Adults With Atopic Dermatitis).
Brand Name: Vulcanchem
CAS No.: 937782-05-3
VCID: VC0526048
InChI: InChI=1S/C23H24F2N2O5/c1-4-29-18-8-6-5-7-17(18)21(28)26-12-16-13-30-22(27-16)15-9-10-19(32-23(24)25)20(11-15)31-14(2)3/h5-11,13-14,23H,4,12H2,1-3H3,(H,26,28)
SMILES: CCOC1=CC=CC=C1C(=O)NCC2=COC(=N2)C3=CC(=C(C=C3)OC(F)F)OC(C)C
Molecular Formula: C23H24F2N2O5
Molecular Weight: 446.4 g/mol

Difamilast

CAS No.: 937782-05-3

Cat. No.: VC0526048

Molecular Formula: C23H24F2N2O5

Molecular Weight: 446.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Difamilast - 937782-05-3

Specification

CAS No. 937782-05-3
Molecular Formula C23H24F2N2O5
Molecular Weight 446.4 g/mol
IUPAC Name N-[[2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazol-4-yl]methyl]-2-ethoxybenzamide
Standard InChI InChI=1S/C23H24F2N2O5/c1-4-29-18-8-6-5-7-17(18)21(28)26-12-16-13-30-22(27-16)15-9-10-19(32-23(24)25)20(11-15)31-14(2)3/h5-11,13-14,23H,4,12H2,1-3H3,(H,26,28)
Standard InChI Key VFBILHPIHUPBPZ-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C(=O)NCC2=COC(=N2)C3=CC(=C(C=C3)OC(F)F)OC(C)C
Canonical SMILES CCOC1=CC=CC=C1C(=O)NCC2=COC(=N2)C3=CC(=C(C=C3)OC(F)F)OC(C)C
Appearance Solid powder

Introduction

Chemical Properties and Basic Information

Difamilast, also known as OPA-15406, is a small molecule drug with the chemical formula C₂₃H₂₄F₂N₂O₅ and a molecular weight of 446.4 g/mol . Its chemical name is N-[[2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazol-4-yl]methyl]-2-ethoxybenzamide . The compound was first created in 2012 and has been under investigation for its potential therapeutic applications, particularly for inflammatory skin conditions . Difamilast possesses specific structural features that contribute to its selective binding to phosphodiesterase enzymes, particularly PDE4B, which plays a critical role in its mechanism of action and therapeutic efficacy.

The physical properties of difamilast include a relative density of approximately 1.223 g/cm³, which influences its formulation characteristics and delivery system design . Regarding solubility, difamilast exhibits good solubility in dimethyl sulfoxide (DMSO) at 100 mg/mL (223.99 mM), typically requiring sonication for optimal dissolution . These physicochemical properties are important considerations for the development of suitable topical formulations that can effectively deliver the active compound to the target site while maintaining stability and bioavailability.

Physical and Chemical Characteristics

Difamilast is formulated as a topical ointment for clinical use, with concentrations of 0.3% and 1% having been evaluated in clinical trials . The compound's structure features key functional groups including difluoromethoxy, propan-2-yloxy, oxazole, and ethoxybenzamide moieties, which contribute to its specific binding affinity for PDE4 enzymes . The CAS registry number for difamilast is 937782-05-3, and it is registered in PubChem with the identifier CID 57855696 . The structural characteristics of difamilast directly influence its pharmacodynamic properties and its selective inhibition of specific PDE4 subtypes.

Mechanism of Action

Difamilast functions primarily as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme family involved in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) in various inflammatory and immune cells . By inhibiting PDE4, difamilast prevents the degradation of cAMP, leading to elevated intracellular cAMP levels which subsequently suppress pro-inflammatory cytokine production and inflammatory cell activation . The compound demonstrates particularly efficient inhibition of the PDE4B subtype, with an IC₅₀ value of 11.2 nM, indicating its high potency against this specific target .

Recent research has revealed additional mechanisms through which difamilast may exert its therapeutic effects in atopic dermatitis. A study published in 2024 demonstrated that difamilast increases the expression of soluble suppression of tumorigenicity 2 protein (sST2), a decoy receptor that inhibits interleukin-33 (IL-33) signaling . IL-33 is a cytokine that plays a significant role in the pathogenesis of atopic dermatitis by promoting inflammation and pruritus . The researchers found that difamilast activates the aryl hydrocarbon receptor (AHR)-nuclear factor erythroid 2-related factor 2 (NRF2) axis, leading to increased production of sST2 . This mechanism contributes to difamilast's anti-inflammatory effects by suppressing IL-33-induced production of inflammatory cytokines such as TNF-α, IL-5, and IL-13 .

Selective PDE4 Inhibition Profile

Difamilast demonstrates selective inhibition across different PDE4 subtypes, with varying potencies. The IC₅₀ value of difamilast against PDE4B (11.2 nM) is approximately 6.6-fold lower than its IC₅₀ against PDE4D (73.8 nM) . This selectivity is clinically significant because PDE4B is predominantly involved in inflammatory responses, while PDE4D has been associated with adverse effects such as emesis when inhibited . The preferential inhibition of PDE4B over PDE4D may contribute to difamilast's favorable safety profile, particularly regarding gastrointestinal adverse effects that have limited the utility of other PDE4 inhibitors .

In comprehensive pharmacological profiling, difamilast has demonstrated inhibitory activity against multiple PDE4 isoforms, including PDE4A, PDE4B, PDE4C, and PDE4D, with IC₅₀ values of 0.08, 0.01, 0.25, and 0.07 μmol/L, respectively . This activity profile confirms the compound's specificity for PDE4 enzymes while highlighting its particularly potent effect on the PDE4B subtype. The selective targeting of specific PDE4 subtypes represents an important advancement in developing more targeted anti-inflammatory therapies with improved safety profiles.

Pharmacological Profile and Preclinical Studies

Preclinical studies have established difamilast's robust anti-inflammatory effects in both in vitro and in vivo models. In vitro experiments demonstrated that difamilast potently inhibits tumor necrosis factor-alpha (TNF-α) production in human and mouse peripheral blood mononuclear cells (PBMCs) with IC₅₀ values of 10.9 nM and 3.5 nM, respectively . These potent inhibitory effects on pro-inflammatory cytokine production highlight difamilast's potential as an anti-inflammatory agent for treating inflammatory skin conditions like atopic dermatitis.

When compared to other topical PDE4 inhibitors including CP-80633, cipamfylline, and crisaborole, difamilast demonstrated superior inhibition of TNF-α production and greater efficacy in improving skin inflammation in preclinical models . This comparative advantage may translate to enhanced clinical efficacy and potentially broader applications in inflammatory skin disorders. In animal models of chronic allergic contact dermatitis, topical application of difamilast significantly improved skin inflammation, providing preclinical evidence for its potential therapeutic benefit in inflammatory dermatological conditions .

Clinical Development and Efficacy

Difamilast has undergone extensive clinical evaluation in multiple phase 2 and phase 3 trials involving both adult and pediatric patients with atopic dermatitis. These studies have consistently demonstrated the efficacy of difamilast, particularly at the 1% concentration, in improving signs and symptoms of atopic dermatitis compared to vehicle (placebo) .

Phase 3 Clinical Trial Results

A pivotal phase 3, randomized, double-blind trial conducted in Japan evaluated the efficacy and safety of difamilast 1% ointment in adult patients aged 15-70 years with atopic dermatitis . The study included 364 patients who were randomized to receive either difamilast 1% ointment (n=182) or vehicle (n=182) applied twice daily for 4 weeks . The primary endpoint was the success rate in Investigator Global Assessment (IGA) score at week 4, defined as the percentage of patients achieving an IGA score of 0 or 1 with at least a 2-grade improvement from baseline .

The results demonstrated that difamilast 1% was significantly superior to vehicle in achieving the primary endpoint, with success rates of 38.46% versus 12.64%, respectively (P<0.0001) . The superiority of difamilast was evident from week 1 and maintained throughout the 4-week treatment period . Additionally, significantly more patients in the difamilast group achieved ≥50%, ≥75%, and ≥90% improvement in Eczema Area and Severity Index (EASI) score at week 4 compared to the vehicle group . These results confirm the efficacy of difamilast in improving both physician-assessed and patient-reported outcomes in atopic dermatitis.

Comparative Efficacy Across Patient Populations

A notable feature of difamilast's efficacy profile is its rapid onset of action. Significant effects on IGA and EASI scores were observed in the 1% difamilast group compared to the vehicle group from weeks 1 to 4, demonstrating the drug's quick therapeutic response . This rapid onset of action is clinically valuable, as it may promote treatment adherence and provide earlier relief of symptoms for patients suffering from atopic dermatitis.

Effects on Pruritus and Quality of Life

Beyond improvements in clinical severity measures, difamilast has demonstrated significant benefits in reducing pruritus (itching), a cardinal symptom of atopic dermatitis that substantially impacts patients' quality of life . In clinical trials, patients treated with 1% difamilast experienced rapid and sustained improvement in pruritus, with significant reductions in Visual Analog Scale pruritus scores observed as early as week 1 and maintained through week 4 .

In one study, the mean Visual Analog Scale pruritus score improved from moderate (63.7 ± 20.3 mm) to mild (40.5 ± 27.1 mm) after just 1 week of treatment with 1% difamilast, representing a 36.4% reduction from baseline . This rapid relief of pruritus is particularly important for patients with atopic dermatitis, as itching often contributes significantly to sleep disturbance, psychological distress, and reduced quality of life. The antipruritic effect of difamilast, combined with its anti-inflammatory properties, addresses multiple aspects of atopic dermatitis pathophysiology and symptomatology.

Current Status and Ongoing Research

Difamilast received regulatory approval in Japan in 2021 for the treatment of adult and pediatric patients (≥2 years of age) with atopic dermatitis . This approval was based on the positive results from multiple phase 2 and phase 3 clinical trials demonstrating the efficacy and safety of difamilast in these patient populations. The approval of difamilast represents an important addition to the therapeutic armamentarium for atopic dermatitis, offering an effective non-steroidal topical option with a favorable safety profile.

Ongoing Clinical Trials

Several clinical trials evaluating difamilast are currently ongoing, which may expand its approved indications or patient populations in the future. The table below summarizes the key ongoing clinical trials of difamilast as of 2023:

Clinical Trials.gov IdentifierOfficial TitlePhaseEstimated EnrollmentStatusEstimated Completion Date
NCT05571943A Open-label Study to Assess the Long-term Safety of Difamilast Ointment 1% in Mild to Moderate Atopic Dermatitis3500 (United States)RecruitingJune 2024
NCT05372653A Long-term Trial of OPA-15406 in Infants With Atopic Dermatitis340 (Japan)RecruitingOctober 2023

These ongoing studies will provide additional data on the long-term safety and efficacy of difamilast in various patient populations, including infants with atopic dermatitis . The expansion of clinical evidence for difamilast may support broader regulatory approvals and clinical applications in the future, potentially establishing difamilast as a significant therapeutic option for atopic dermatitis worldwide.

Future Research Directions

Future research on difamilast may focus on exploring its potential applications beyond atopic dermatitis, such as in other inflammatory skin conditions with similar pathophysiological mechanisms. Additionally, studies investigating the effects of difamilast in combination with other therapeutic agents, such as topical corticosteroids or calcineurin inhibitors, may provide insights into optimal treatment strategies for patients with atopic dermatitis.

Further investigation of difamilast's mechanism of action, particularly its effects on the IL-33/ST2 pathway and the AHR-NRF2 axis, may enhance our understanding of its therapeutic effects and potentially identify biomarkers that could predict treatment response . Such mechanistic insights could facilitate personalized treatment approaches and optimize clinical outcomes for patients with atopic dermatitis.

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